N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine
CAS No.:
Cat. No.: VC17187971
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H38N2O6 |
|---|---|
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid |
| Standard InChI | InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33) |
| Standard InChI Key | LUGFCMICCJNLBC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine features a lysine backbone with three protective groups:
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α-amino group: Protected by fluorenylmethyloxycarbonyl (Fmoc), which is base-labile and removed during standard Fmoc solid-phase peptide synthesis (SPPS).
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ε-amino group: Dual-protected with Boc (acid-labile) and isopropyl (stable under acidic/basic conditions), enabling sequential deprotection .
The molecular structure ensures compatibility with SPPS protocols while allowing selective modification of the ε-position for advanced applications.
Physical and Spectral Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 534.62 g/mol |
| Optical Rotation | (2% DMF) |
| Appearance | White to light yellow powder |
| Solubility | DMF, DCM, THF |
The compound’s stability under basic conditions (e.g., piperidine treatment) and its resistance to diketopiperazine formation during elongation make it ideal for synthesizing long peptides .
Synthesis and Characterization
Synthetic Routes
The synthesis involves coupling Fmoc-Lys(Boc)-OH with isopropyl groups via a three-step process:
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Resin Functionalization: Attachment to 2-chlorotrityl chloride resin using HATU/HOAt activation (yields: 70–90%) .
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Dual Protection: Sequential Boc and isopropyl group introduction under anhydrous conditions.
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Purification: Reverse-phase HPLC achieves >95% purity, confirmed by -NMR and mass spectrometry.
Stability and Reactivity
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Base Stability: The Boc group remains intact during Fmoc deprotection (20% piperidine), with a half-life exceeding 6 days .
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Acid Sensitivity: Cleavage with trifluoroacetic acid (TFA) removes Boc while retaining the isopropyl group, enabling side-chain diversification .
Applications in Peptide Synthesis
Orthogonal Deprotection Strategies
The dual ε-protection allows sequential modification:
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Boc Removal: TFA treatment exposes the ε-amino group for conjugation (e.g., PEGylation).
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Isopropyl Retention: Stability under acidic conditions permits subsequent functionalization, such as fluorophore labeling .
Case Study: Synthesis of Degarelix
In producing the GnRH antagonist Degarelix, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine introduces a hydrophobic isopropyl moiety, enhancing binding affinity to serum albumin and prolonging half-life.
Role in Drug Development and Bioconjugation
Enhancing Peptide Therapeutics
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Solubility Modulation: The isopropyl group improves lipophilicity, critical for blood-brain barrier penetration in neuropeptides.
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Stability: Resistance to proteolysis due to steric hindrance from the ε-substituents .
Bioconjugation Platforms
The compound facilitates site-specific attachment of:
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Antibodies: For antibody-drug conjugates (ADCs) targeting HER2+ cancers.
Recent Advances and Future Directions
Theranostic Applications
The compound’s ε-isopropyl group has been leveraged to develop FAPI-04 dimers for simultaneous tumor imaging (via ) and radiotherapy .
Peptide Dendrimers
DOTA-conjugated cyclic-RGD dendrimers, synthesized using this derivative, show enhanced tumor uptake in glioblastoma models (SUVmax: 3.5 vs. 1.2 for monomers) .
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